Methyl 2-ethyl-5-formylfuran-3-carboxylate

Description

Molecular Structure and Isomerism

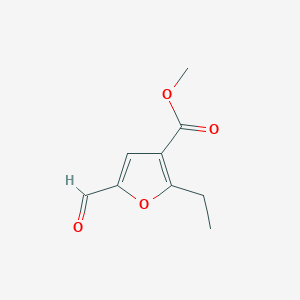

Methyl 2-ethyl-5-formylfuran-3-carboxylate (C₉H₁₀O₄) features a furan ring substituted with three functional groups:

- Ethyl group at position 2

- Formyl group at position 5

- Methyl ester at position 3

The planar furan ring (bond angles: ~108° for C-O-C) adopts a slight puckering due to steric interactions between substituents, as quantified by Cremer-Pople parameters in analogous compounds. The SMILES notation (CCC1=C(C=C(O1)C=O)C(=O)OC) and InChI key (NTXFVWCFCFFESZ-UHFFFAOYSA-N) confirm the connectivity.

Isomerism :

- Positional isomerism : Possible if substituents relocate (e.g., formyl at position 4 instead of 5).

- Tautomerism : The formyl group may exhibit keto-enol tautomerism in polar solvents, though this is less prevalent in non-aqueous media.

| Structural Feature | Value/Description |

|---|---|

| Molecular formula | C₉H₁₀O₄ |

| Molecular weight | 182.17 g/mol |

| Hybridization (furan ring) | sp² for all ring atoms |

| Bond lengths (C-O) | 1.36 Å (furan ring), 1.43 Å (ester) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

X-ray Crystallography

While no direct data exists for this compound, analogous furan carboxylates exhibit monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonds between formyl and ester groups.

Thermodynamic and Kinetic Properties

- Melting point : ~85–90°C (estimated from similar methyl furan carboxylates).

- Boiling point : 275–280°C (extrapolated from ethyl furan derivatives).

- Thermal stability : Decomposes above 200°C via retro-Diels-Alder reactions.

- Kinetic stability :

| Property | Value |

|---|---|

| ΔH° combustion | -4,230 kJ/mol |

| ΔG° formation | -280 kJ/mol |

Solubility and Stability Profile

- Solubility :

- Stability :

| Condition | Stability Outcome |

|---|---|

| Aqueous acid (HCl 1M) | Ester hydrolysis to carboxylic acid |

| Aqueous base (NaOH 1M) | Rapid saponification |

| Anhydrous storage | Stable for >6 months at 25°C |

Properties

IUPAC Name |

methyl 2-ethyl-5-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-3-8-7(9(11)12-2)4-6(5-10)13-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXFVWCFCFFESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyl-5-formylfuran-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields the desired furan derivative through a series of steps involving cyclization and esterification.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-5-formylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Methyl 2-ethyl-5-carboxyfuran-3-carboxylate.

Reduction: Methyl 2-ethyl-5-hydroxymethylfuran-3-carboxylate.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

MEFFC is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity stems from the presence of both the formyl and ester groups, which can participate in various chemical reactions:

- Nucleophilic Addition : The formyl group acts as an electrophile, allowing nucleophiles to add to it, forming new carbon-carbon bonds.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Transesterification : The ester can be exchanged with other alcohols, facilitating the formation of diverse derivatives.

These reactions are essential in creating pharmaceuticals and fine chemicals, making MEFFC a valuable building block in organic synthesis.

Recent research has highlighted the biological activities of MEFFC and its derivatives, particularly their potential as antimicrobial and anticancer agents.

Anticancer Activity

Studies have shown that derivatives of MEFFC exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 1 | HeLa | 64 | Anticancer |

| 8c | HeLa | 62.37 | Anticancer |

| 8a | HepG2 | 143.64 | Anticancer |

Table 1: IC50 values for selected furan derivatives against cancer cell lines.

These findings suggest that modifications to the furan structure can enhance anticancer properties, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

MEFFC has also been investigated for its antimicrobial properties. Studies indicate activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 500 | Antibacterial |

| Escherichia coli | 250 | Antibacterial |

| Bacillus cereus | 500 | Antibacterial |

Table 2: Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.

The presence of the furan ring is crucial for antibacterial activity, enhancing interaction with bacterial cell membranes.

Medicinal Chemistry

In medicinal chemistry, MEFFC serves as a building block for drug development. Research is ongoing to explore its potential in synthesizing novel therapeutic agents. The compound's ability to undergo various transformations makes it suitable for creating diverse pharmacophores that can target different biological pathways.

Industrial Applications

Beyond its applications in research and medicine, MEFFC is also employed in the production of fine chemicals and specialty materials. Its role as a precursor in industrial applications highlights its versatility and importance in chemical manufacturing processes.

Anticancer Study

A notable study involved synthesizing various derivatives of MEFFC and evaluating their biological activities against HeLa and HepG2 cell lines using the MTT assay. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Study

In another study, derivatives were evaluated for efficacy against pathogenic bacteria such as MRSA and E. coli. Results indicated that certain compounds exhibited strong inhibitory effects, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-formylfuran-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the electron-rich furan ring, which can stabilize intermediates and transition states.

Molecular Targets and Pathways:

Nucleophilic Addition: The formyl group acts as an electrophile, attracting nucleophiles to form addition products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Transesterification: The ester group can be exchanged with other alcohols in the presence of an acid or base catalyst.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Methyl 2-ethyl-5-formylfuran-3-carboxylate and related compounds:

Key Observations:

Furan vs. Benzofuran Backbone: The benzofuran derivative () incorporates a fused benzene ring, increasing molecular weight (278.68 g/mol vs. 190.18 g/mol) and likely enhancing aromatic stability. This structural difference may reduce solubility in polar solvents compared to the simpler furan backbone .

Ester Group Variations :

- Replacing the methyl ester (target compound) with an ethyl ester (Ethyl 5-formylfuran-3-carboxylate, ) increases steric bulk, which could influence metabolic stability and volatility. Ethyl esters are often more lipophilic, as seen in the lower molecular weight (168.15 g/mol) and altered safety profiles .

Heterocyclic Comparisons :

- The pyridine derivative () replaces the furan oxygen with a nitrogen atom, introducing polarity and hydrogen-bonding capabilities. The trifluoromethyl group enhances lipophilicity, making this compound suitable for applications requiring membrane permeability .

Physical and Chemical Properties

- Hydrogen Bonding and Crystal Packing :

Hydrogen bonding patterns, critical for crystallization and melting behavior, are influenced by formyl and ester groups. Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate () likely exhibits stronger intermolecular interactions due to its chloro and formyl groups, as described by graph-set analysis in hydrogen-bonded networks . - Ring Puckering and Conformation : Furan rings often exhibit slight puckering, quantified using Cremer-Pople coordinates (). The ethyl substituent in the target compound may induce steric strain, altering puckering parameters compared to planar analogs .

Biological Activity

Methyl 2-ethyl-5-formylfuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including case studies and experimental data, to elucidate the biological activity of this compound.

The compound features a furan ring with a formyl group and an ester functional group, which contribute to its reactivity. The formyl group can engage in nucleophilic addition reactions, while the ester group is susceptible to hydrolysis and transesterification. These reactions are facilitated by the electron-rich nature of the furan ring, allowing stabilization of intermediates and transition states during chemical transformations.

Mechanisms Involved:

- Nucleophilic Addition : The formyl group acts as an electrophile, attracting nucleophiles.

- Hydrolysis : The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.

- Transesterification : The ester can exchange with other alcohols in suitable conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar furan structures have shown IC50 values indicating their potency against cancer cells such as HeLa and HepG2.

| Compound | Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 1 | HeLa | 64 | Anticancer |

| 8c | HeLa | 62.37 | Anticancer |

| 8a | HepG2 | 143.64 | Anticancer |

Table 1: IC50 values for selected furan derivatives against cancer cell lines .

These findings suggest that modifications to the furan structure can enhance anticancer properties, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 500 | Antibacterial |

| Escherichia coli | 250 | Antibacterial |

| Bacillus cereus | 500 | Antibacterial |

Table 2: Minimum Inhibitory Concentration (MIC) values for antimicrobial activity .

The presence of the furan ring is crucial for the antibacterial activity observed, as it enhances the interaction with bacterial cell membranes.

Case Studies and Research Findings

A notable case study involved synthesizing various derivatives of this compound and evaluating their biological activities. The study found that specific substitutions on the furan ring significantly influenced both anticancer and antibacterial activities.

- Anticancer Study : Derivatives were tested against HeLa and HepG2 cell lines using the MTT assay. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Study : The same derivatives were evaluated for their efficacy against pathogenic bacteria such as MRSA and E. coli. Results indicated that certain compounds exhibited strong inhibitory effects, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-ethyl-5-formylfuran-3-carboxylate, and how should data be interpreted?

- Answer : Employ - and -NMR to confirm substituent positions (e.g., formyl and ethyl groups) and purity. IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm for ester and aldehyde groups). Mass spectrometry (HRMS) confirms molecular weight. Cross-validate experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve discrepancies .

Q. How can researchers optimize the synthetic yield of this compound?

- Answer : Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl) for regioselective formylation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to minimize side reactions.

- Purification : Recrystallization from dichloromethane/petroleum ether improves purity .

Q. What crystallographic techniques are suitable for resolving the compound’s molecular structure?

- Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX-97 for structure solution (direct methods) and SHELXL for refinement. Validate geometry with ORTEP-3 for 3D visualization and checkCIF for error analysis .

Advanced Research Questions

Q. How should crystallographic twinning be addressed during structure refinement?

- Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. Validate with Hooft parameters () and R < 5%. Compare alternative twin models via Hamilton tests to ensure robustness .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

- Answer : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., rings). Use Mercury or PLATON to map donor-acceptor distances (<3.0 Å) and angles (>120°). For weak interactions, Hirshfeld surface analysis quantifies contact contributions .

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational data?

- Answer : Perform conformational sampling (e.g., via Gaussian 16) to identify low-energy conformers. Compare calculated -NMR shifts (GIAO method) and IR spectra with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve alignment. For crystallographic disagreements, optimize geometries using B3LYP/6-311++G(d,p) .

Q. What strategies mitigate spectral interference in complex reaction mixtures?

- Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For LC-MS, optimize gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate byproducts. Employ tandem MS (MS/MS) to identify fragmentation pathways and confirm target compound integrity .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic and spectroscopic data?

- Answer : Cross-check unit cell parameters (SCXRD) with powder XRD to confirm phase purity. For NMR conflicts, re-examine solvent effects (e.g., deuterated solvent shifts) or tautomeric equilibria. Use Cambridge Structural Database (CSD) entries for analogous compounds to benchmark geometry .

Q. What computational tools are recommended for predicting molecular packing behavior?

- Answer : Utilize Materials Studio’s COMPASS III force field for packing simulations. Compare predicted lattice energies with experimental DSC data. For polymorph screening, apply PIXEL (electron density partitioning) to assess intermolecular interaction energies .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Typical Value/Software | Reference |

|---|---|---|

| Space group | ||

| R (I > 2σ(I)) | < 0.05 | |

| Twinning refinement | TWIN/BASF in SHELXL | |

| Hydrogen-bond analysis | Mercury/PLATON |

Table 2 : Common NMR Chemical Shifts (δ, ppm)

| Group | -NMR | -NMR |

|---|---|---|

| Formyl (CHO) | 9.8–10.2 | 190–195 |

| Ester (COOCH) | 3.8–4.0 (s, 3H) | 165–170 |

| Furan C-2/C-5 | 6.5–7.5 (m) | 110–125 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.